Beta-Chloro-D-alanine hydrochloride is an amino acid derivative with significant biochemical properties and applications, particularly in the field of microbiology. It is recognized for its role as an inhibitor of specific enzymes involved in bacterial cell wall synthesis. The compound is classified under amino acid derivatives and is primarily synthesized through chlorination processes.
Beta-Chloro-D-alanine hydrochloride is derived from D-alanine, an amino acid that plays a crucial role in protein synthesis. The chlorination of D-alanine or its derivatives leads to the formation of beta-Chloro-D-alanine hydrochloride, which can be obtained through various synthetic routes involving reagents like thionyl chloride.
This compound falls under the category of antibacterial agents and enzyme inhibitors, specifically targeting enzymes involved in the peptidoglycan biosynthesis pathway in bacteria. Its chemical structure allows it to interact effectively with these enzymes, making it a valuable tool in microbiological research.
The synthesis of beta-Chloro-D-alanine hydrochloride typically involves the chlorination of (S)-2-Aminopropanoic acid. One common method includes:
Beta-Chloro-D-alanine hydrochloride has the following structural characteristics:
The compound's structural data can be represented as:
Beta-Chloro-D-alanine hydrochloride can participate in several chemical reactions:
Beta-Chloro-D-alanine hydrochloride primarily targets alanine racemase, an enzyme critical for bacterial cell wall synthesis.
Research indicates that beta-Chloro-D-alanine hydrochloride exhibits potent antibacterial activity, affecting various bacterial strains by interfering with their metabolic pathways .
Beta-Chloro-D-alanine hydrochloride is utilized in various scientific applications:
Beta-chloro-D-alanine hydrochloride (BCDA) acts as a potent mechanism-based inactivator of glutamate racemase (MurI) in Mycobacterium tuberculosis, a critical enzyme in peptidoglycan biosynthesis. MurI catalyzes the racemization of L-glutamate to D-glutamate, an essential precursor for peptidoglycan cross-linking. BCDA undergoes catalytic processing within the MurI active site, generating a highly reactive 2-aminoacrylate intermediate. This intermediate covalently modifies the pyridoxal 5′-phosphate (PLP) cofactor, leading to irreversible enzyme inactivation. Metabolomic profiling of BCDA-treated M. tuberculosis cells reveals significant accumulation of UDP-MurNAc-tripeptide intermediates and depletion of mature UDP-MurNAc-pentapeptide, confirming the specific blockade of D-glutamate incorporation into peptidoglycan precursors. Crucially, genetic complementation with murI confers resistance to BCDA, while alr overexpression fails to rescue growth, establishing MurI as the primary bactericidal target in mycobacteria [2] [3].
BCDA exhibits species-specific inhibition patterns against alanine racemase (Alr), which produces D-alanine for peptidoglycan assembly. In Escherichia coli and Bacillus subtilis, BCDA efficiently inactivates Alr with partition ratios (turnovers before inactivation) of 50 and 80, respectively. This inactivation depletes intracellular D-alanine pools, disrupting cell wall synthesis. Growth inhibition in these organisms is fully reversed by exogenous D-alanine or D-alanyl-D-alanine supplementation. In stark contrast, Mycobacterium tuberculosis Alr (MtAlr) demonstrates intrinsic resistance to BCDA, with a partition ratio exceeding 500. Structural analyses indicate that subtle active-site variations in MtAlr reduce the electrophilic trapping efficiency of the 2-aminoacrylate intermediate, allowing predominant substrate hydrolysis over enzyme inactivation [1] [2] [3].
Table 1: Comparative Inhibition of Alanine Racemase (Alr) and Glutamate Racemase (MurI) by BCDA
Bacterial Species | Target Enzyme | Partition Ratio | Growth Rescue Metabolite |
---|---|---|---|
Escherichia coli | Alr | 50 | D-alanine |
Bacillus subtilis | Alr | 80 | D-alanine |
Streptococcus pyogenes | Alr | 75 | D-alanyl-D-alanine |
Mycobacterium tuberculosis | MurI | 15 | D-glutamate |
BCDA's mechanism involves PLP-dependent activation across target enzymes. Upon entering the active site, BCDA forms a Schiff base with the PLP cofactor (internal aldimine). Enzyme-catalyzed α-proton abstraction triggers β-chloride elimination, generating a transient 2-aminoacrylate-PLP quinonoid intermediate (λₘₐₓ = 498–510 nm). This electrophilic species partitions along two pathways: (1) Hydrolysis to pyruvate and ammonia, regenerating active enzyme; or (2) nucleophilic attack by an active-site residue (e.g., lysine coordinating PLP) to form a stable covalent adduct. Mass spectrometry of inactivated MurI reveals a +69 Da mass shift, consistent with a vinylglyoxylate adduct on the PLP-lysine linkage. This covalent modification permanently disrupts the catalytic center, preventing cofactor regeneration [3] [5] [6].
Table 2: PLP-Dependent Enzymes Inactivated by BCDA
Enzyme | Organism | Active Site Residue Modified | Adduct Mass Shift | Biological Consequence |
---|---|---|---|---|
Glutamate racemase (MurI) | M. tuberculosis | Lys¹²⁶ (PLP-binding) | +69 Da | Depletion of D-glutamate |
Alanine racemase (Alr) | E. coli | Lys³⁹ (PLP-binding) | +69 Da | Depletion of D-alanine |
D-Glu-D-Ala transaminase | B. subtilis | Lys²⁷⁸ (PLP-binding) | +69 Da | Disruption of alanine metabolism |
The bactericidal efficiency of BCDA is governed by partition ratios (r = kcₐₜ inactivation / kcₐₜ hydrolysis), defining the number of catalytic cycles leading to enzyme inactivation versus unproductive hydrolysis. Low partition ratios (<50) correlate with potent cellular effects. For M. tuberculosis MurI, the partition ratio is 15, indicating high inactivation efficiency. Conversely, MtAlr exhibits a ratio >500, rendering it insensitive. Factors influencing partitioning include:
Table 3: Partition Ratios and Catalytic Parameters of BCDA with Target Enzymes
Enzyme | Organism | Partition Ratio (r) | kᵢₙₐcₜ (M⁻¹s⁻¹) | Dominant Pathway |
---|---|---|---|---|
Glutamate racemase (MurI) | M. tuberculosis | 15 | 1.2 × 10³ | Inactivation |
Alanine racemase (Alr) | E. coli | 50 | 8.5 × 10² | Inactivation |
Alanine racemase (Alr) | M. tuberculosis | >500 | <10 | Hydrolysis |
D-Aspartate transaminase | E. coli | 200 | 2.1 × 10² | Hydrolysis |
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